2-Nitrophenyl-2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside

Übersicht

Beschreibung

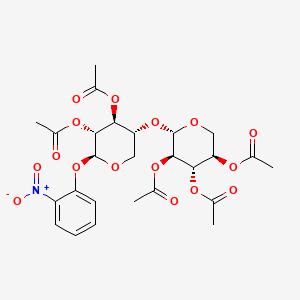

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is a complex organic compound with the molecular formula C26H31NO16 and a molecular weight of 613.52 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include multiple ester and ether groups, as well as a nitro group attached to an aromatic ring .

Wissenschaftliche Forschungsanwendungen

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is extensively used in scientific research, particularly in the fields of:

Chemistry: As a reagent for studying carbohydrate chemistry and glycosylation reactions.

Biology: In the investigation of enzyme-substrate interactions, particularly those involving glycosidases.

Industry: Used in the synthesis of complex carbohydrates and as a standard in analytical techniques

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside typically involves the acetylation of a xylobiose derivativeCommon reagents used in this synthesis include acetic anhydride, pyridine, and nitrophenol . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to accommodate higher volumes of reactants .

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside undergoes several types of chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Hydrolysis: Acetic acid and the corresponding alcohols.

Reduction: 2-Aminophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside involves its interaction with specific enzymes and receptors. The compound’s acetyl groups can be cleaved by esterases, releasing the active xylobiose moiety. The nitrophenyl group can undergo reduction or substitution reactions, altering its interaction with biological targets. These interactions can affect various molecular pathways, including those involved in carbohydrate metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

- 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

- 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-mannopyranoside

Uniqueness

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is unique due to its specific acetylation pattern and the presence of a xylobiose moiety. This structural uniqueness allows it to interact differently with enzymes and receptors compared to other nitrophenyl acetylated sugars. Its specific applications in proteomics and carbohydrate research further distinguish it from similar compounds .

Biologische Aktivität

2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside is a glycoside compound that has garnered attention in biochemical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antibacterial, and cytotoxic effects, supported by various studies and data.

- Molecular Formula : C26H31NO16

- Molecular Weight : 613.52 g/mol

- CAS Number : [Not specified in sources]

1. Anti-Inflammatory Activity

Recent studies have indicated that compounds with nitro groups exhibit significant anti-inflammatory properties. The presence of the nitro group in the structure of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside may enhance its interaction with inflammatory pathways.

- Mechanism : The compound likely inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Molecular docking studies have shown that similar nitro-containing compounds effectively bind to COX-1 and COX-2 enzymes, leading to reduced inflammation .

2. Antibacterial Activity

The antibacterial efficacy of glycosides has been well-documented. The structural characteristics of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside contribute to its ability to disrupt bacterial cell wall synthesis.

- Research Findings : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For example, it showed inhibition zones comparable to standard antibiotics in agar diffusion tests .

3. Cytotoxicity and Antitumor Activity

Cytotoxic effects of glycosides are often evaluated using different cancer cell lines. The potential of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside as an antitumor agent has been explored through several assays.

- MTT Assay Results : The compound was tested on HeLa and MCF-7 cell lines, showing a dose-dependent decrease in cell viability with an IC50 value indicating moderate cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant inhibition of COX enzymes | |

| Antibacterial | Effective against multiple strains | |

| Cytotoxicity | Moderate cytotoxicity on cancer cells |

Case Studies

- Anti-inflammatory Study :

- Cytotoxicity Evaluation :

Eigenschaften

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO16/c1-12(28)37-19-10-35-26(23(40-15(4)31)21(19)38-13(2)29)43-20-11-36-25(24(41-16(5)32)22(20)39-14(3)30)42-18-9-7-6-8-17(18)27(33)34/h6-9,19-26H,10-11H2,1-5H3/t19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQWPHZHKFBKPE-FVWBIGPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745383 | |

| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162088-92-8 | |

| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.